molecular formula C13H12N2O B182913 alpha-(4-Methyl-2-pyridylimino)-O-cresol CAS No. 21951-36-0

alpha-(4-Methyl-2-pyridylimino)-O-cresol

Cat. No. B182913
CAS RN: 21951-36-0
M. Wt: 212.25 g/mol
InChI Key: WBAAOFYWHAIRDF-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(4-Methyl-2-pyridylimino)-O-cresol, also known as AMPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of alpha-(4-Methyl-2-pyridylimino)-O-cresol is not fully understood. It is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It may also inhibit the synthesis of certain enzymes that are essential for the survival of these organisms.
Biochemical and Physiological Effects:
alpha-(4-Methyl-2-pyridylimino)-O-cresol has been shown to have low toxicity in animals and humans. It is rapidly metabolized and excreted from the body. However, high doses of alpha-(4-Methyl-2-pyridylimino)-O-cresol may cause liver and kidney damage. It has also been shown to have some antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Alpha-(4-Methyl-2-pyridylimino)-O-cresol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, it also has some limitations. It may be difficult to obtain in large quantities, and its mechanism of action is not fully understood, which may make it challenging to optimize its use in certain applications.

Future Directions

There are several future directions for research on alpha-(4-Methyl-2-pyridylimino)-O-cresol. One area of focus could be on further elucidating its mechanism of action, which may lead to the development of more effective antibacterial, antifungal, and pesticide agents. Another area of focus could be on exploring its potential use as a corrosion inhibitor in various industrial applications. Additionally, research could be conducted on the potential use of alpha-(4-Methyl-2-pyridylimino)-O-cresol as an antioxidant in preventing oxidative stress-related diseases.

Synthesis Methods

Alpha-(4-Methyl-2-pyridylimino)-O-cresol can be synthesized through a condensation reaction between 4-methyl-2-pyridinecarboxaldehyde and o-cresol. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is a yellow solid that can be purified through recrystallization.

Scientific Research Applications

Alpha-(4-Methyl-2-pyridylimino)-O-cresol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, alpha-(4-Methyl-2-pyridylimino)-O-cresol has been investigated for its antibacterial and antifungal properties. It has been shown to be effective against a range of bacterial and fungal strains, including antibiotic-resistant strains. In agriculture, alpha-(4-Methyl-2-pyridylimino)-O-cresol has been studied for its potential use as a pesticide. It has been shown to be effective against a range of pests, including insects and fungi. In materials science, alpha-(4-Methyl-2-pyridylimino)-O-cresol has been investigated for its potential use as a corrosion inhibitor. It has been shown to be effective in preventing the corrosion of various metals, including steel and aluminum.

properties

CAS RN

21951-36-0

Product Name

alpha-(4-Methyl-2-pyridylimino)-O-cresol

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-[(4-methylpyridin-2-yl)iminomethyl]phenol

InChI

InChI=1S/C13H12N2O/c1-10-6-7-14-13(8-10)15-9-11-4-2-3-5-12(11)16/h2-9,16H,1H3

InChI Key

WBAAOFYWHAIRDF-PKNBQFBNSA-N

Isomeric SMILES

CC1=CC(=NC=C1)N/C=C/2\C=CC=CC2=O

SMILES

CC1=CC(=NC=C1)N=CC2=CC=CC=C2O

Canonical SMILES

CC1=CC(=NC=C1)N=CC2=CC=CC=C2O

Other CAS RN

21951-36-0

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.